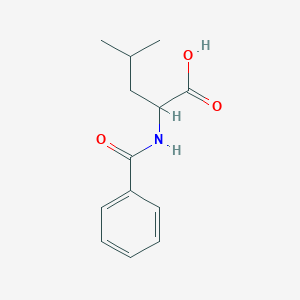

Benzoyl-DL-leucine

Description

The exact mass of the compound 2-Benzamido-4-methylpentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306113. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzamido-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLGZPYHEPOBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315078 | |

| Record name | N-Benzoyl-DL-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17966-67-5, 1466-83-7 | |

| Record name | N-Benzoyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17966-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC306113 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17966-67-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzoyl-DL-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzoyl-DL-leucine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of Benzoyl-DL-leucine. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations to support advanced applications in medicinal chemistry, biochemistry, and pharmaceutical sciences.

Core Chemical Properties

This compound is a derivative of the amino acid leucine (B10760876), characterized by the presence of a benzoyl group attached to the amino group. This modification significantly influences its chemical properties and biological activity.

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₃ | [1][2][3] |

| Molecular Weight | 235.28 g/mol | [1][2][4][5] |

| CAS Number | 17966-67-5 | [1][2][4][6] |

| Melting Point | 140-144 °C | [7] |

| Appearance | White to off-white solid | [7] |

| Purity | >99.0% (T)(HPLC) | [3] |

| Storage Temperature | 0-8°C | [7] |

Chemical Structure

This compound, systematically named (RS)-2-benzamido-4-methylpentanoic acid, is a racemic mixture of two enantiomers: N-benzoyl-L-leucine and N-benzoyl-D-leucine. The core structure consists of a leucine molecule where the amino group is acylated with a benzoyl group.

Synonyms:

The structural formula is as follows:

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of N-Benzoyl-DL-leucine

A common method for the preparation of N-acyl-DL-leucine derivatives involves a two-step process starting from L-leucine.[9]

Step 1: Racemization of L-leucine to DL-leucine [9]

-

Suspend L-leucine (100 kg) in acetic acid (1000 L) in a suitable reactor.

-

Add formaldehyde (B43269) (5 kg).

-

Heat the reaction mixture to 100°C for 3 hours.

-

Concentrate the mixture under reduced pressure.

-

Induce crystallization by cooling.

-

Isolate the DL-leucine crystals by centrifugation and washing.

-

Dry the product to yield DL-leucine (approx. 92 kg).

Step 2: Benzoylation of DL-leucine [9]

-

In a reactor, add water (200 L) and DL-leucine (50 kg).

-

Maintain the pH of the mixture between 7.5 and 10 by adding aqueous sodium carbonate.

-

While maintaining the temperature at 15-20°C, add benzoyl chloride (60 kg) dropwise.

-

After the reaction is complete, adjust the pH to 2.0-2.5 with hydrochloric acid.

-

Isolate the resulting N-benzoyl-DL-leucine by centrifugation and washing.

-

Dry the final product (approx. 80 kg).

General Procedure for N-Acyl Amino Acid Synthesis

An alternative green synthetic approach utilizes PEG-400 as a recyclable catalyst and solvent.[10]

-

Dissolve the amino acid (0.01 mol) in a minimum amount of saturated sodium bicarbonate solution (5 ml) in a conical flask.

-

Add 50 ml of PEG-400 to the reaction mixture.

-

Slowly add substituted benzoyl chloride portion-wise to the mixture.

-

This method avoids the need for protection and deprotection of the carboxylic group and can yield N-acyl derivatives of amino acids in high yields (around 80%).[10]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, the methine proton at the chiral center of the leucine moiety, and the protons of the isobutyl side chain.[11]

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the benzoyl and carboxylic acid groups, the aromatic carbons, and the carbons of the leucine residue.[11]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the aromatic C-H and C=C stretches.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (235.28 g/mol ), along with fragmentation patterns characteristic of the loss of the carboxyl group, the benzoyl group, and cleavage of the leucine side chain.

Applications and Biological Relevance

This compound serves as a versatile compound in various scientific and industrial fields.[7]

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals.[7]

-

Protein Engineering: Used in peptide synthesis to modify peptide structures, enhancing stability and bioactivity.[7]

-

Biochemical Research: Employed to investigate enzyme interactions and metabolic pathways.[7]

-

Cosmetic Formulations: Utilized for its potential skin-conditioning properties in anti-aging and moisturizing products.[7]

Amino acid derivatives like this compound are recognized for their potential as ergogenic supplements, influencing the secretion of anabolic hormones and providing fuel during exercise.[1][4]

Visualizations

Synthesis Workflow of N-Benzoyl-DL-leucine

Caption: Synthesis workflow for N-Benzoyl-DL-leucine.

Application Areas of this compound

Caption: Key application areas of this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to avoid contact with skin, eyes, and clothing.[8] Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves and eye/face protection.[8][12] Store in a cool, dry, well-ventilated area in a tightly closed container.[8][13] For detailed safety information, refer to the product's Safety Data Sheet (SDS).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. This compound - Starshinechemical [starshinechemical.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Benzoyl-L-leucine | C13H17NO3 | CID 853887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. chemimpex.com [chemimpex.com]

- 8. afgsci.com [afgsci.com]

- 9. CN102617384A - Preparation method and application of N-acyl-DL-leucine - Google Patents [patents.google.com]

- 10. ijirset.com [ijirset.com]

- 11. benchchem.com [benchchem.com]

- 12. echemi.com [echemi.com]

- 13. BENZOYL-L-LEUCINE - Safety Data Sheet [chemicalbook.com]

The Multifaceted Role of the Benzoyl Group in Benzoyl-DL-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pivotal role of the benzoyl group in the chemical properties and applications of Benzoyl-DL-leucine. The introduction of the benzoyl moiety to the DL-leucine backbone significantly modifies its characteristics, rendering it a valuable tool in various scientific domains, including peptide synthesis, drug formulation, and biochemical research. This document elucidates the functions of the benzoyl group as a protecting group, a modulator of physicochemical properties, and a handle for stereochemical resolution. Detailed experimental protocols for the synthesis and enzymatic resolution of this compound are provided, alongside a comprehensive summary of its key attributes.

Introduction

This compound is a derivative of the essential amino acid leucine (B10760876), where a benzoyl group is attached to the amino group. This seemingly simple modification imparts a range of desirable properties that are exploited in synthetic chemistry and pharmaceutical sciences. The benzoyl group, with its aromatic ring and carbonyl functionality, fundamentally alters the polarity, steric hindrance, and reactivity of the parent amino acid, thereby expanding its utility beyond that of its unmodified counterpart. This guide will explore the specific contributions of the benzoyl group to the overall functionality of the this compound molecule.

Physicochemical Properties

The addition of the benzoyl group significantly influences the physicochemical properties of leucine. These changes are critical for its application in diverse experimental and industrial settings.

Data Presentation: Physicochemical Properties

| Property | DL-Leucine | This compound | Role of the Benzoyl Group |

| Molecular Formula | C₆H₁₃NO₂ | C₁₃H₁₇NO₃ | Adds a C₇H₅O moiety |

| Molecular Weight ( g/mol ) | 131.17 | 235.28 | Increases molecular mass |

| Water Solubility ( g/100 mL at 25°C) | 2.426[1] | Expected to be lower than DL-leucine in water due to the hydrophobic nature of the benzoyl group. Soluble in DMSO (250 mg/mL)[2][3]. | Decreases aqueous solubility, increases solubility in organic solvents |

| Melting Point (°C) | 293-295 (decomposes)[1] | 140-144 | Alters crystal lattice energy and intermolecular interactions |

| Lipophilicity (LogP) | -1.72 (estimated) | 2.5 (estimated for L-isomer)[2] | Significantly increases lipophilicity |

Key Roles of the Benzoyl Group

The benzoyl group in this compound serves three primary functions: as a protecting group in chemical synthesis, as a modulator of drug-like properties, and as a crucial element for the separation of enantiomers.

Protecting Group in Peptide Synthesis

In the intricate process of peptide synthesis, the amino group of one amino acid must be temporarily blocked or "protected" to prevent unwanted side reactions while the carboxyl group is activated to form a peptide bond with the next amino acid. The benzoyl group serves as an effective N-protecting group.[4] Its electron-withdrawing nature reduces the nucleophilicity of the amino group, thereby preventing it from reacting out of turn.

The stability of the benzoyl group under various reaction conditions makes it a robust protecting group. It can be readily introduced and subsequently removed under specific conditions that do not cleave the newly formed peptide bonds.

Modulation of Physicochemical Properties for Drug Development

The benzoyl group's influence on solubility and lipophilicity is of paramount importance in drug development. By increasing the lipophilicity of the leucine molecule, the benzoyl group can enhance its ability to cross biological membranes, a critical factor for the bioavailability of many drugs.[4] Furthermore, the modification can improve the stability of the compound, protecting it from enzymatic degradation and extending its shelf life.[4] These attributes make this compound a valuable intermediate in the synthesis of more complex pharmaceutical agents.

Enabling Stereochemical Resolution

DL-leucine is a racemic mixture, containing equal amounts of the D- and L-enantiomers. In many biological and pharmaceutical applications, only one enantiomer is active or desired. The benzoyl group plays a critical role in the separation of these enantiomers through a process called enzymatic kinetic resolution.

In this process, an enzyme, such as an aminoacylase (B1246476), selectively hydrolyzes the N-benzoyl group from one of the enantiomers (typically the L-enantiomer) at a much faster rate than the other. This difference in reaction rate allows for the separation of the unreacted N-benzoyl-D-leucine from the deprotected L-leucine.

Experimental Protocols

Synthesis of N-Benzoyl-DL-leucine

A simple and efficient method for the synthesis of N-benzoyl derivatives of amino acids utilizes polyethylene (B3416737) glycol (PEG-400) as a green and recyclable catalyst.[5]

Materials:

-

DL-Leucine

-

Saturated sodium bicarbonate solution

-

PEG-400

-

Benzoyl chloride

-

Dilute ethanol (B145695)

Procedure:

-

Dissolve DL-leucine in a minimum quantity of saturated sodium bicarbonate solution.

-

Add 50 mL of PEG-400 to the reaction mixture.

-

Slowly add benzoyl chloride to the mixture in portions while stirring.

-

The reaction is typically carried out at room temperature.

-

Upon completion of the reaction, the N-benzoyl-DL-leucine product precipitates out of the solution.

-

Collect the product by filtration.

-

Crystallize the product with dilute ethanol to purify it.

-

The PEG-400 can be recycled for subsequent reactions.

Expected Yield: Approximately 80%.[5]

Enzymatic Kinetic Resolution of this compound

This protocol provides a general workflow for the enzymatic resolution of N-benzoyl-DL-leucine to obtain the separate D- and L-enantiomers.

Materials:

-

N-Benzoyl-DL-leucine

-

Aminoacylase (e.g., from Aspergillus oryzae)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve N-Benzoyl-DL-leucine in the buffer solution.

-

Add the aminoacylase enzyme to the solution.

-

Incubate the mixture at an optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

-

The enzyme will selectively hydrolyze the benzoyl group from N-Benzoyl-L-leucine, yielding L-leucine and benzoic acid. N-Benzoyl-D-leucine will remain largely unreacted.

-

Monitor the progress of the reaction by measuring the amount of L-leucine produced.

-

Once the reaction has reached the desired level of conversion, stop the reaction by acidifying the mixture with HCl. This will also precipitate the unreacted N-Benzoyl-D-leucine.

-

Separate the precipitated N-Benzoyl-D-leucine by filtration.

-

Isolate the L-leucine from the filtrate using techniques such as ion-exchange chromatography.

-

The N-Benzoyl-D-leucine can be hydrolyzed chemically to obtain D-leucine if desired.

Visualizations

Caption: Synthesis workflow for N-Benzoyl-DL-leucine.

Caption: Enzymatic resolution of this compound.

Conclusion

The benzoyl group is not merely an accessory to the DL-leucine structure; it is a transformative functional group that significantly broadens its applicability in scientific research and development. Its roles as a robust protecting group, a modulator of critical physicochemical properties for drug design, and a key enabler for the stereochemical resolution of enantiomers underscore its importance. The experimental protocols provided herein offer a practical guide for the synthesis and utilization of this compound. A thorough understanding of the function of the benzoyl group allows researchers to leverage its properties to advance their work in peptide chemistry, medicinal chemistry, and biotechnology.

References

Technical Guide: Synthesis and Characterization of Benzoyl-DL-leucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzoyl-DL-leucine, an important amino acid derivative. Utilized as a building block in peptide synthesis and as an intermediate in the development of various pharmaceuticals, a thorough understanding of its preparation and analytical validation is crucial.[1] This document details the widely-used Schotten-Baumann reaction for its synthesis, followed by a systematic approach to its purification and characterization using modern analytical techniques. The provided experimental protocols and data are intended to serve as a practical resource for researchers in medicinal chemistry, biochemistry, and drug development.

Synthesis of this compound via Schotten-Baumann Reaction

The synthesis of this compound is commonly achieved through the Schotten-Baumann reaction. This method involves the acylation of the primary amine of DL-leucine with benzoyl chloride in the presence of a base.[2][3][4] The base, typically aqueous sodium hydroxide (B78521), serves two primary functions: it deprotonates the amino group to increase its nucleophilicity and neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards amide formation.[2][5] The reaction is often performed in a two-phase solvent system, where the reactants and product remain primarily in an organic phase while the base is in the aqueous phase.[4][6]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Preparation : In a 250 mL beaker, dissolve 5.0 g of DL-leucine in 75 mL of 10% aqueous sodium hydroxide solution. Cool the solution in an ice-water bath.

-

Reaction : While maintaining the cool temperature and stirring vigorously, add 6.5 mL of benzoyl chloride and 25 mL of 10% sodium hydroxide solution dropwise and alternately over a period of approximately 20-30 minutes. The benzoyl chloride should be added from a dropping funnel and the base from another.

-

Stirring : After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for an additional 30-45 minutes.

-

Work-up : Transfer the mixture to a separatory funnel. Extract with two 30 mL portions of diethyl ether to remove any unreacted benzoyl chloride and benzoic acid. Discard the ether layers.

-

Precipitation : Return the aqueous layer to the beaker and cool it again in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic to litmus (B1172312) paper (approximately pH 3). A white precipitate of this compound will form.

-

Isolation : Collect the crude product by suction filtration using a Büchner funnel.

Purification

-

Washing : Wash the collected precipitate on the filter paper with two 20 mL portions of cold water to remove any inorganic salts.

-

Recrystallization : Transfer the crude product to a beaker and recrystallize from a hot ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol (B145695) and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying : Collect the purified crystals by suction filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.

Characterization of this compound

Once synthesized and purified, the identity and purity of the compound must be confirmed. This is achieved through a combination of physicochemical property measurements and spectroscopic analysis.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These constants are critical for preliminary identification and purity assessment.

| Property | Value |

| IUPAC Name | 2-Benzamido-4-methylpentanoic acid |

| Molecular Formula | C₁₃H₁₇NO₃[7][8] |

| Molecular Weight | 235.28 g/mol [7][8][9] |

| Appearance | White to off-white crystalline powder[9] |

| Melting Point | 140-144 °C[10] |

| CAS Number | 17966-67-5[8] |

| Purity | >99.0% (Typically assessed by HPLC)[9] |

Spectroscopic Analysis Workflow

A logical workflow is employed to confirm the molecular structure of the synthesized product. This typically involves a series of spectroscopic techniques, each providing unique information about the molecule's functional groups, connectivity, and overall mass.

Caption: Logical workflow for the characterization of this compound.

Experimental Protocols: Characterization

A. Melting Point Determination

-

Methodology : A small amount of the dried, crystalline product is packed into a capillary tube. The melting point is determined using a standard melting point apparatus. The observed range should be sharp (typically within 1-2 °C) and consistent with the literature value (140-144 °C) for a pure sample.[10]

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Methodology : An IR spectrum is obtained using a KBr pellet or Attenuated Total Reflectance (ATR) method. The sample is scanned from approximately 4000 to 400 cm⁻¹.

-

Expected Characteristic Peaks :

-

~3300 cm⁻¹ : N-H stretching of the secondary amide.

-

~3000-2800 cm⁻¹ : C-H stretching of the alkyl groups (isobutyl).

-

~1720 cm⁻¹ : C=O stretching of the carboxylic acid.

-

~1630 cm⁻¹ : C=O stretching of the amide (Amide I band).

-

~1540 cm⁻¹ : N-H bending of the amide (Amide II band).

-

~1600, 1490 cm⁻¹ : C=C stretching within the aromatic (benzoyl) ring.

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methodology : ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Expected ¹H NMR Signals :

-

~7.4-7.9 ppm : Multiplets corresponding to the 5 protons of the monosubstituted benzene (B151609) ring.

-

~8.5 ppm : A doublet corresponding to the amide N-H proton.

-

~4.5 ppm : A multiplet for the alpha-proton (CH) adjacent to the nitrogen and carbonyl group.

-

~1.5-1.8 ppm : Multiplets for the β- and γ-protons of the leucine (B10760876) side chain (CH₂ and CH).

-

~0.9 ppm : Two doublets for the six diastereotopic methyl protons (CH₃) of the isobutyl group.

-

~12-13 ppm : A broad singlet for the carboxylic acid proton (if not exchanged with D₂O).

-

-

Expected ¹³C NMR Signals :

-

~174 ppm : Carboxylic acid carbonyl carbon.

-

~167 ppm : Amide carbonyl carbon.

-

~127-134 ppm : Carbons of the aromatic ring.

-

~52 ppm : Alpha-carbon.

-

~40 ppm, ~24 ppm : Carbons of the isobutyl side chain.

-

~21-23 ppm : Methyl carbons.

-

D. Mass Spectrometry (MS)

-

Methodology : Mass spectra are typically obtained using Electrospray Ionization (ESI) coupled with a suitable mass analyzer (e.g., TOF or Quadrupole).[11] This technique is valuable for confirming the molecular weight of the target compound.[12]

-

Expected Result : The spectrum should show a prominent ion peak corresponding to the molecular weight of this compound plus a proton [M+H]⁺ at m/z 236.29 or a sodium adduct [M+Na]⁺ at m/z 258.27, confirming the molecular formula C₁₃H₁₇NO₃.

References

- 1. chemimpex.com [chemimpex.com]

- 2. quora.com [quora.com]

- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Benzoyl-L-leucine | C13H17NO3 | CID 853887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound - Starshinechemical [starshinechemical.com]

- 10. This compound | 17966-67-5 [sigmaaldrich.com]

- 11. This compound(17966-67-5) MS spectrum [chemicalbook.com]

- 12. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Hydrolysis of Benzoyl-DL-Leucine: A Mechanistic and Methodological Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Benzoyl-DL-leucine in enzymatic reactions, targeting researchers, scientists, and professionals in drug development. This document outlines the core enzymatic interactions, presents quantitative data from analogous substrates, details relevant experimental protocols, and provides visual representations of the underlying biochemical processes.

Executive Summary

This compound, a derivative of the amino acid leucine (B10760876), serves as a valuable substrate for studying the kinetics and specificity of various proteolytic enzymes. Its structure, featuring a benzoyl group attached to the alpha-amino group of leucine, makes it a target for peptidases that recognize and cleave peptide bonds involving hydrophobic amino acid residues. This guide focuses on the mechanisms of action of three key enzymes—Carboxypeptidase A, α-Chymotrypsin, and Papain—in the context of their interaction with benzoyl-amino acid derivatives, providing a framework for understanding the enzymatic processing of this compound. While direct kinetic data for this compound is sparse in publicly available literature, this paper compiles and presents data from closely related substrates to infer its biochemical behavior.

Core Mechanism of Action: Enzymatic Hydrolysis

The primary mechanism of action of this compound in the context of the enzymes discussed is as a substrate for hydrolytic cleavage. The amide bond linking the benzoyl group to the leucine moiety is analogous to a peptide bond and is susceptible to enzymatic attack. The interaction is primarily governed by the specificity of the enzyme's active site for the leucine side chain and the N-terminal blocking benzoyl group.

Carboxypeptidase A (CPA)

Carboxypeptidase A is a metalloexopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides.[1] It exhibits a strong preference for substrates with bulky aromatic or branched aliphatic side chains at the C-terminus, such as leucine.[1][2]

Mechanism: The catalytic mechanism of CPA involves a zinc ion (Zn²⁺) coordinated within the active site.[1] This zinc ion polarizes the carbonyl group of the scissile peptide bond of the substrate, making it more susceptible to nucleophilic attack. An essential glutamate (B1630785) residue (Glu-270) acts as a general base, activating a water molecule that performs the nucleophilic attack on the carbonyl carbon.[1] This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the cleavage of the peptide bond.

α-Chymotrypsin

α-Chymotrypsin is a serine endopeptidase that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids (tyrosine, tryptophan, phenylalanine) and large hydrophobic residues like leucine.[3][4]

Mechanism: Chymotrypsin (B1334515) utilizes a "ping-pong" mechanism involving a catalytic triad (B1167595) of serine (Ser-195), histidine (His-57), and aspartate (Asp-102) in its active site.[5] The reaction proceeds in two main phases:

-

Acylation: The serine hydroxyl group, activated by histidine, performs a nucleophilic attack on the carbonyl carbon of the substrate's scissile bond. This forms a covalent acyl-enzyme intermediate, and the first product (in this case, the amine part of the cleaved bond) is released.

-

Deacylation: A water molecule, activated by histidine, attacks the acyl-enzyme intermediate. This hydrolyzes the intermediate, releasing the second product (the carboxylate part of the substrate) and regenerating the active enzyme.

Papain

Papain is a cysteine protease with broad substrate specificity, capable of hydrolyzing proteins, peptides, and esters.[6] It preferentially cleaves peptide bonds involving residues with large hydrophobic side chains.[6]

Mechanism: The catalytic mechanism of papain centers on a catalytic dyad of cysteine (Cys-25) and histidine (His-159).[6] The thiol group of Cys-25, activated by His-159, acts as the nucleophile.

-

Acylation: The activated thiolate ion of Cys-25 attacks the carbonyl carbon of the substrate's peptide bond, forming a covalent acyl-thioester intermediate.

-

Deacylation: A water molecule, activated by His-159, hydrolyzes the thioester bond, releasing the product and regenerating the free enzyme.

Quantitative Data (Analogous Substrates)

Direct kinetic parameters for this compound are not extensively reported. The following tables summarize kinetic data for structurally similar substrates, providing a baseline for expected enzymatic activity.

Table 1: Kinetic Parameters for Carboxypeptidase A with Benzoyl-Dipeptide Substrates

| Substrate | Km (mM) | kcat (s-1) | Enzyme Source | Reference |

|---|---|---|---|---|

| Benzoylglycyl-L-phenylalanine | Value not specified | Value not specified | Bovine Pancreas | [7] |

| Carbobenzoxyglycyl-L-phenylalanine | Value not specified | Value not specified | Bovine Pancreas | [7] |

| Benzoylglycyl-histidyl-leucine | Low Km noted | Value not specified | Bovine Pancreas | [8] |

Note: Specific values from the cited abstracts were not available. The literature indicates these are common substrates for kinetic studies.[7][9]

Table 2: Kinetic Parameters for α-Chymotrypsin with Benzoyl-Amino Acid Derivatives

| Substrate | Km (mM) | kcat (s-1) | Enzyme Source | Reference |

|---|---|---|---|---|

| N-Benzoyl-L-tyrosine thiobenzyl ester | 0.02 | 37 | Bovine Pancreas | [10] |

| N-Succinyl-(Ala)₂-Pro-Phe-p-nitroanilide | 0.089 | 10.0 (µM⁻¹min⁻¹) | Anchovy Viscera | [10] |

| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | Standard substrate | ≥ 40 units/mg | Bovine Pancreas |[11] |

Table 3: Kinetic Parameters for Papain with Benzoyl-Amino Acid Derivatives

| Substrate | Km (mM) | Vmax (µmol/min) | Enzyme Source | Reference |

|---|---|---|---|---|

| Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 2.40 | 0.0169 | Carica papaya | [12] |

| N-Benzoyl-L-serine methyl ester | 52 | 2.80 (kcat, s⁻¹) | Carica papaya |[3] |

Experimental Protocols

The following are generalized protocols for assaying the enzymatic hydrolysis of benzoyl-amino acid derivatives. These can be adapted for this compound, likely requiring optimization of substrate concentration, solvent, and detection methods (e.g., HPLC to separate and quantify products).

Protocol: α-Chymotrypsin Activity Assay using a Spectrophotometric Method

This protocol is based on the hydrolysis of N-Benzoyl-L-tyrosine ethyl ester (BTEE), which results in an increase in absorbance at 256 nm.[12]

Materials:

-

Buffer: 80 mM Trizma-base, pH 7.8 at 25 °C.

-

Substrate Solution (BTEE Solution): 1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester in a 63.4% methanol/water solution.

-

Enzyme Solution: α-Chymotrypsin (2-5 units/mL) in cold 1 mM HCl.

-

Reagents: Calcium chloride (2 M), Hydrochloric acid (1 M).

-

Spectrophotometer with temperature control at 25 °C and UV cuvettes.

Procedure:

-

Reaction Mixture Preparation: In a 3.00 mL cuvette, combine 1.5 mL of Buffer, 1.4 mL of BTEE Solution, and appropriate volumes of CaCl₂ and HCl to achieve final concentrations of 53 mM and 0.03 mM, respectively.

-

Equilibration: Mix the reaction mixture by inversion and place it in the spectrophotometer, thermostatted at 25 °C. Allow it to equilibrate for approximately 5 minutes and record any blank rate by measuring the absorbance at 256 nm.

-

Initiation of Reaction: Add 0.1 mL of the Enzyme Solution to the cuvette.

-

Data Acquisition: Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.

-

Analysis: Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve. Enzyme activity can then be calculated using the molar extinction coefficient of the product.

Protocol: Papain Activity Assay using a Colorimetric Method

This protocol is based on the hydrolysis of Nα-benzoyl-L-arginine-p-nitroanilide (BAPNA), which releases the yellow product p-nitroaniline, detectable at 430 nm.[12][13]

Materials:

-

Buffer: 50 mM Phosphate buffer, pH 7.0.

-

Substrate Solution (BAPNA): 2 mM BAPNA dissolved in a minimal amount of Dimethyl sulfoxide (B87167) (DMSO) and then diluted in the buffer.

-

Enzyme Solution: Papain (e.g., 0.04 g/mL) in buffer.

-

Spectrophotometer.

Procedure:

-

Reaction Setup: In a cuvette, mix the Papain solution with the BAPNA substrate solution in the buffer to the desired final concentrations. The total reaction volume is typically adjusted to 1 mL.

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C).

-

Data Acquisition: Monitor the increase in absorbance at 430 nm over a set period (e.g., 2-10 minutes) using the spectrophotometer.

-

Analysis: Calculate the rate of reaction based on the change in absorbance over time. The concentration of p-nitroaniline produced can be quantified using its molar extinction coefficient (ε = 1.08 × 10⁴ M⁻¹cm⁻¹ at 430 nm).[13]

Visualization of Experimental and Logical Workflows

The following diagram illustrates a generalized workflow for investigating the enzymatic hydrolysis of a substrate like this compound.

Conclusion

This compound is a suitable model substrate for probing the activity of proteases with a preference for hydrophobic residues, such as Carboxypeptidase A, α-Chymotrypsin, and Papain. The core mechanism of action is its enzymatic hydrolysis, driven by distinct catalytic strategies inherent to each enzyme class: a metallo-activated water molecule for CPA, a serine-led nucleophilic attack in a catalytic triad for chymotrypsin, and a cysteine-thiolate attack for papain. While specific kinetic data for this compound remains to be broadly published, analysis of analogous benzoyl-amino acid substrates provides a robust predictive framework for its behavior. The detailed protocols and workflows presented herein offer a comprehensive guide for researchers to empirically determine these parameters and further elucidate the nuanced interactions between this substrate and various proteases.

References

- 1. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain. Analysis of modifier mechanisms by lattice nomography, computational methods of parameter evaluation for substrate-activated catalyses and consequences of postulated non-productive binding in bromelain- and papain-catalysed hydrolyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the specificity of carboxypeptidase N, a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino Acid Oxidase, L- - Assay | Worthington Biochemical [worthington-biochem.com]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carboxypeptidase A hydrolyses benzoylglycyl-histidyl-leucine but not furylacryloyl-phenylalanyl-glycyl-glycine, two usual substrates for angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of carboxypeptidase A catalyzed peptide hydrolysis by 3-phenylpropanoate at activating and nonactivating substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of trypsin and chymotrypsin from the viscera of anchovy, Engraulis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 13. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]

Benzoyl-DL-leucine as a Substrate for Enzyme Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-DL-leucine is a synthetic, N-acylated amino acid derivative that serves as a valuable tool in biochemical and pharmaceutical research. As a racemic mixture of N-benzoyl-D-leucine and N-benzoyl-L-leucine, it is particularly useful for investigating the stereospecificity of enzymes, developing chiral separation methods, and serving as a precursor in peptide synthesis.[1] This guide provides an in-depth overview of its application in enzyme studies, focusing on potential enzymatic interactions, quantitative analysis through analogous substrates, and a detailed experimental protocol for assaying enzyme activity.

Due to its structure, Benzoyl-DL-leucine is primarily investigated as a substrate for hydrolases, particularly proteases and acylases, which catalyze the cleavage of its amide bond to release benzoic acid and leucine (B10760876). Since enzymes are inherently chiral molecules, they typically exhibit high stereoselectivity, meaning they will preferentially bind to and act upon one enantiomer (usually the L-form) over the other.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Appearance | White to off-white solid |

| Synonyms | N-Benzoyl-2-amino-4-methylpentanoic acid |

| Chirality | Racemic mixture (contains both D and L enantiomers) |

Enzymatic Hydrolysis and Interaction

The primary enzymatic reaction involving this compound is the hydrolysis of the amide bond. This reaction is catalyzed by enzymes such as proteases and acylases.

Enzymatic Hydrolysis of N-Benzoyl-L-leucine.

While various microbial proteases have been shown to hydrolyze benzoyl leucine esters, it is noteworthy that some common proteases may exhibit limited activity.[2][3] For instance, studies using α-chymotrypsin as a chiral stationary phase in chromatography indicate that the separation of N-benzoyl-leucine enantiomers is based on differential binding rather than significant enzymatic hydrolysis, suggesting it is not a substrate for this particular enzyme.[4] Therefore, screening a variety of enzymes, including acylases, is recommended when using this substrate.

Quantitative Kinetic Data: A Comparative Analysis

Direct kinetic parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ) for the hydrolysis of this compound by common proteases are not extensively documented in publicly available literature. However, to provide a valuable frame of reference for researchers, the following table summarizes kinetic data for enzymes acting on structurally or functionally analogous substrates. This comparative data can help in designing experiments and estimating potential enzyme performance.

| Enzyme | Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) |

| α-Chymotrypsin | N-Benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl)[5] | 0.02 | 37 | 1.85 x 10⁶ |

| Subtilisin BPN' | N-Benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl)[5] | 7.0 | 126 | 1.8 x 10⁴ |

| Bacillus pumilus Protease | N-succinyl-L-Ala-Ala-Pro-Phe-p-nitroanilide[6] | 0.3 | 735 | 2.45 x 10⁶ |

| Bacillus pumilus Protease | Casein[6] | 0.4 | - | - |

Note: Data presented is for analogous substrates and should be used for comparative purposes only.

Experimental Protocol: Enzyme Assay via Product Quantification

The hydrolysis of this compound yields leucine, which can be sensitively detected and quantified using a colorimetric method such as the ninhydrin (B49086) assay.[7][8] The intensity of the resulting purple color, measured spectrophotometrically at 570 nm, is directly proportional to the amount of free amino acid released.[9]

Experimental Workflow for Enzyme Activity Assay.

1. Materials and Reagents

-

Substrate: N-Benzoyl-DL-leucine

-

Enzyme: Purified enzyme of interest (e.g., acylase, protease)

-

Standard: L-Leucine

-

Reaction Buffer: Appropriate buffer for optimal enzyme activity (e.g., 50 mM Phosphate buffer, pH 7.5).

-

Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol (B145695) or a 1:1 mixture of acetone/butanol.[8]

-

Diluent Solvent: 1:1 (v/v) mixture of n-propanol and deionized water.[9]

-

Quenching Agent: e.g., 1 M HCl or heat block for thermal denaturation.

2. Procedure

Part A: Leucine Standard Curve

-

Prepare a 1 mg/mL stock solution of L-Leucine in the reaction buffer.

-

Create a series of dilutions from the stock solution to generate standards ranging from 0 to 200 µg/mL.

-

Process these standards in parallel with the enzyme reaction samples in Part C.

Part B: Enzymatic Reaction

-

Prepare a stock solution of this compound in the reaction buffer. Gentle heating or sonication may be required for dissolution.

-

In microcentrifuge tubes, aliquot the desired volume of substrate solution.

-

Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a specific amount of the enzyme solution to each tube. Include a "no-enzyme" control.

-

Incubate for a predetermined time (e.g., 15, 30, or 60 minutes). The time should be within the linear range of the reaction.

-

Stop the reaction by adding a quenching agent or by heating the tubes to 100°C for 10 minutes to denature the enzyme.

Part C: Ninhydrin Reaction and Detection [8][9][10]

-

To each tube (standards, samples, and controls), add 1.0 mL of the ninhydrin reagent.

-

Mix thoroughly by vortexing.

-

Cap the tubes and incubate in a boiling water bath for 15-20 minutes. A deep purple color will develop.

-

Cool the tubes to room temperature under running tap water.

-

Add 1.0 mL of the diluent solvent to each tube and mix well.

-

Transfer the solution to a cuvette or a 96-well plate.

-

Measure the absorbance at 570 nm using a spectrophotometer or microplate reader.

3. Data Analysis

-

Subtract the absorbance of the blank (no leucine) from all standard readings.

-

Plot the absorbance (A₅₇₀) of the standards versus their known concentration (µg/mL) to generate a standard curve.

-

Determine the concentration of leucine released in your enzymatic reaction samples by interpolating their absorbance values from the linear portion of the standard curve.

-

Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of product (leucine) per minute under the specified assay conditions.

Logic for Determining Kinetic Parameters

To determine the kinetic parameters Kₘ and Vₘₐₓ, the experimental protocol is extended by measuring the initial reaction velocity (v₀) at various concentrations of the substrate, this compound.

Logic for Determining Kinetic Parameters.

Applications in Research and Drug Development

-

Enzyme Characterization: Used to probe the active site and stereospecificity of novel proteases and acylases.

-

Chiral Separations: Acts as a model compound for developing and validating chiral chromatography methods, where enantiomers are separated based on their differential interaction with a chiral stationary phase.[4]

-

Protease Activator Development: Serves as a structural basis for designing more complex molecules. For example, the related dipeptide Benzoyl-leucine-leucine was identified as a potent activator of the Mycobacterium tuberculosis ClpP1P2 protease complex, a potential drug target.

-

Intermediate in Synthesis: Employed as a protected amino acid in the chemical synthesis of peptides and other bioactive molecules.

References

- 1. hbni.ac.in [hbni.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dokumen.pub [dokumen.pub]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. microbenotes.com [microbenotes.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. discovery.researcher.life [discovery.researcher.life]

The Stereochemistry of Benzoyl-DL-leucine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzoyl-DL-leucine, a racemic mixture of the N-benzoyl derivatives of D- and L-leucine, serves as a critical intermediate in the synthesis of pharmaceuticals and in peptide chemistry. The stereochemistry of this compound is of paramount importance, as the biological activity of its enantiomers can differ significantly. This technical guide provides a comprehensive overview of the synthesis, resolution, and stereochemical analysis of this compound, intended for professionals in drug development and chemical research.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of the amino group of DL-leucine with a benzoylating agent. A common and effective method is the Schotten-Baumann reaction, which involves the use of benzoyl chloride in an alkaline aqueous medium.

Experimental Protocol: Synthesis of N-Benzoyl-DL-leucine

This protocol is adapted from established procedures for the N-acylation of amino acids.

Materials:

-

DL-leucine

-

Sodium hydroxide (B78521) (NaOH)

-

Benzoyl chloride

-

Hydrochloric acid (HCl)

-

Diethyl ether or other suitable organic solvent

-

Deionized water

Procedure:

-

Dissolution of DL-leucine: In a suitable reaction vessel, dissolve DL-leucine in a 1 M solution of sodium hydroxide in deionized water with stirring. The molar equivalent of NaOH should be slightly more than that of DL-leucine to ensure the amino acid is in its salt form.

-

Acylation: Cool the solution in an ice bath. While vigorously stirring, slowly and portion-wise add benzoyl chloride. Concurrently, add a 2 M solution of sodium hydroxide to maintain a slightly alkaline pH (around 8-9). The reaction is exothermic and should be controlled to maintain a low temperature.

-

Reaction Completion and Neutralization: After the addition of benzoyl chloride is complete, continue stirring the reaction mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2. The N-Benzoyl-DL-leucine will precipitate out of the solution as a white solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Drying: Dry the purified product in a vacuum oven to a constant weight.

Logical Relationship for Synthesis:

Caption: Synthesis workflow for this compound.

Resolution of this compound Enantiomers

The separation of the D- and L-enantiomers of this compound is a critical step for their individual applications. This can be achieved through enzymatic or chemical resolution methods.

Enzymatic Resolution

Enzymatic resolution is a highly stereoselective method that utilizes enzymes, such as acylases, to selectively hydrolyze one enantiomer of an N-acyl-amino acid. Acylase I from porcine kidney is known to selectively hydrolyze the N-acyl group from L-amino acids, leaving the N-acyl-D-amino acid unreacted.

Materials:

-

N-Benzoyl-DL-leucine

-

Porcine Kidney Acylase I

-

0.1 M Phosphate (B84403) buffer (pH 7.0)

-

Cobalt (II) chloride (CoCl₂) solution (optional, as a co-factor)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) or other suitable organic solvent

Procedure:

-

Substrate Preparation: Prepare a solution of N-Benzoyl-DL-leucine in 0.1 M phosphate buffer (pH 7.0). The concentration should be optimized based on the enzyme's kinetic parameters.

-

Enzymatic Reaction: Add Porcine Kidney Acylase I to the substrate solution. A small amount of CoCl₂ solution can be added as it is a known activator for this enzyme. Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of L-leucine released over time using a suitable analytical method (e.g., ninhydrin (B49086) assay or HPLC). The reaction should be stopped at approximately 50% conversion to achieve a high enantiomeric excess for both the product and the unreacted substrate.

-

Enzyme Deactivation: Stop the reaction by heating the mixture (e.g., to 90°C for 10 minutes) or by adding a denaturing agent.

-

Separation of Products:

-

Acidify the reaction mixture to a pH of approximately 2 with HCl.

-

Extract the unreacted N-Benzoyl-D-leucine with an organic solvent such as ethyl acetate.

-

The aqueous layer will contain the L-leucine.

-

-

Isolation:

-

The organic layer containing N-Benzoyl-D-leucine can be washed, dried, and the solvent evaporated to yield the solid product.

-

L-leucine can be isolated from the aqueous layer by crystallization or ion-exchange chromatography.

-

Workflow for Enzymatic Resolution:

Caption: Enzymatic resolution of this compound.

Chemical Resolution

-

Salt Formation: Dissolve N-Benzoyl-DL-leucine and a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral amine resolving agent in a suitable solvent (e.g., ethanol, methanol, or acetone).

-

Fractional Crystallization: Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomer.

-

Liberation of Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the N-Benzoyl-leucine and a base to neutralize the resolving agent. The pure enantiomer of N-Benzoyl-leucine can then be extracted into an organic solvent.

-

Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process.

Stereochemical Analysis

The stereochemical purity of the resolved enantiomers is typically determined by measuring their specific rotation and by using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Specific Rotation

The specific rotation is a physical property of a chiral compound and is a measure of its ability to rotate the plane of polarized light. The value is dependent on the concentration, solvent, temperature, and the wavelength of the light used.

Quantitative Data for Benzoyl-leucine Enantiomers:

| Compound | Specific Rotation ([α]²⁰/D) | Conditions |

| N-Benzoyl-L-leucine | -10.0 ± 1° | c = 1% in methanol |

| N-Benzoyl-D-leucine | Not readily available in searched literature | - |

Note: The specific rotation of the D-enantiomer is expected to be equal in magnitude but opposite in sign to the L-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. This is often the method of choice for determining the enantiomeric excess (ee%) of a chiral compound.

This protocol is based on a commercially available application note for the separation of N-Benzoyl-DL-leucine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | CHIRALPAK® QN-AX (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Methanol / Acetic acid / Ammonium acetate = 98 / 2 / 0.5 (v/v/w) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

Workflow for Chiral HPLC Analysis:

Caption: Workflow for the chiral HPLC analysis of Benzoyl-leucine.

Summary of Quantitative Data

The following table summarizes the key quantitative data related to the stereochemistry of this compound.

| Parameter | Value | Method/Conditions |

| Molecular Weight | 235.28 g/mol | - |

| Specific Rotation of N-Benzoyl-L-leucine | -10.0 ± 1° | c = 1% in methanol, 20°C, D-line |

| Chiral HPLC Column | CHIRALPAK® QN-AX | - |

| Chiral HPLC Mobile Phase | Methanol / Acetic acid / Ammonium acetate (98/2/0.5) | - |

| Chiral HPLC Detection Wavelength | 254 nm | - |

Conclusion

The stereochemistry of this compound is a critical aspect for its application in the pharmaceutical and chemical industries. This guide has provided detailed methodologies for its synthesis, resolution, and stereochemical analysis. The enzymatic resolution offers a highly selective and environmentally friendly approach for obtaining the pure enantiomers. Chiral HPLC provides a robust and accurate method for determining the enantiomeric purity of the resolved products. The provided protocols and data serve as a valuable resource for researchers and professionals working with this important chiral building block.

Spectroscopic Analysis of Benzoyl-DL-leucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Benzoyl-DL-leucine, a key derivative of the amino acid leucine. The document details the analytical techniques of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this compound. Detailed experimental protocols, data interpretation, and visual workflows are presented to assist researchers in applying these methods.

Introduction

This compound is an N-acylated derivative of DL-leucine, where the amino group is protected by a benzoyl group. This modification is significant in peptide synthesis and the development of pharmacologically active molecules. Accurate and thorough spectroscopic analysis is paramount to confirm the identity, purity, and structure of synthesized this compound. This guide outlines the expected spectroscopic data and the methodologies to obtain them.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are based on typical data for N-benzoyl amino acids and related structures.

Table 1: Infrared (IR) Spectroscopy Data for this compound (KBr Pellet)

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid |

| 3060-3030 | C-H Stretch (aromatic) | Benzoyl Group |

| 2960-2870 | C-H Stretch (aliphatic) | Leucine side chain |

| 1720-1700 | C=O Stretch | Carboxylic Acid |

| 1650-1630 | C=O Stretch (Amide I) | Amide |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

| 1550-1510 | N-H Bend (Amide II) | Amide |

Table 2: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~9.5-11.0 | br s | 1H | COOH |

| ~7.8-7.9 | d | 2H | ortho-H (Benzoyl) |

| ~7.4-7.6 | m | 3H | meta- & para-H (Benzoyl) |

| ~6.8-7.0 | d | 1H | NH |

| ~4.8-4.9 | m | 1H | α-CH |

| ~1.6-1.9 | m | 3H | β-CH₂ and γ-CH |

| ~0.9-1.0 | d | 6H | δ-CH₃ |

Table 3: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~175-177 | COOH |

| ~167-168 | C=O (Amide) |

| ~133-134 | ipso-C (Benzoyl) |

| ~131-132 | para-C (Benzoyl) |

| ~128-129 | meta-C (Benzoyl) |

| ~127-128 | ortho-C (Benzoyl) |

| ~52-53 | α-C |

| ~41-42 | β-C |

| ~24-25 | γ-C |

| ~22-23 | δ-C |

Table 4: Mass Spectrometry (Electron Ionization - EI) Data for this compound

| m/z Ratio | Proposed Fragment Ion |

| 235 | [M]⁺ (Molecular Ion) |

| 190 | [M - COOH]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Infrared (IR) Spectroscopy - KBr Pellet Method

This method is suitable for obtaining the infrared spectrum of solid this compound.

Materials:

-

This compound (1-2 mg)

-

Spectroscopy grade Potassium Bromide (KBr) (100-200 mg), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Grind the dry KBr powder in the agate mortar to a fine, consistent powder.

-

Add 1-2 mg of this compound to the KBr powder.

-

Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for 1-2 minutes to ensure a homogenous sample dispersion.

-

Transfer a portion of the mixture to the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation and analysis of a this compound sample for ¹H and ¹³C NMR.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (B151607) (CDCl₃) (0.6-0.7 mL)

-

NMR tube (5 mm) and cap

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Weigh the appropriate amount of this compound and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and wipe the outside clean.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Mass Spectrometry - Electron Ionization (EI)

This protocol describes the analysis of this compound using an Electron Ionization Mass Spectrometer.

Materials:

-

This compound (a small, pure sample)

-

Volatile solvent (e.g., methanol (B129727) or dichloromethane) for sample introduction if necessary

-

Mass Spectrometer with an EI source

Procedure:

-

Ensure the mass spectrometer is calibrated and tuned according to the manufacturer's instructions.

-

Introduce a small amount of the pure, solid this compound sample into the instrument's direct insertion probe.

-

If using a liquid introduction method, dissolve a small amount of the sample in a volatile solvent and inject it into the system.

-

The sample is vaporized in the ion source at an appropriate temperature.

-

The gaseous molecules are bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

Workflow and Pathway Visualization

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Caption: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

A Technical Guide to the Commercial Sourcing and Purity of Benzoyl-DL-leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of Benzoyl-DL-leucine (CAS No. 17966-67-5), a key intermediate in pharmaceutical development and biochemical research. This document is intended to assist researchers, scientists, and professionals in drug development in sourcing high-quality material and understanding the methodologies for its purity assessment.

Commercial Sources of this compound

This compound is readily available from a variety of chemical suppliers. The majority of vendors offer a purity of ≥99%, typically determined by High-Performance Liquid Chromatography (HPLC). Below is a summary of prominent suppliers and their product specifications.

Table 1: Commercial Suppliers and Product Specifications for this compound

| Supplier | Catalog Number (Example) | Stated Purity | Analytical Method | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Chem-Impex | 11904 | ≥ 99% | HPLC | C₁₃H₁₇NO₃ | 235.27 | 17966-67-5 |

| Sigma-Aldrich | CH6371380560 | 99% | Not Specified | C₁₃H₁₇NO₃ | 235.28 | 17966-67-5 |

| Santa Cruz Biotechnology | sc-264603 | Not Specified | Not Specified | C₁₃H₁₇NO₃ | 235.28 | 17966-67-5 |

| Starshinechemical | ICTB0206 | >99.0% | HPLC (T) | C₁₃H₁₇NO₃ | 235.28 | 17966-67-5 |

| MedChemExpress | HY-W142019 | Not Specified | Not Specified | C₁₃H₁₇NO₃ | 235.28 | 17966-67-5 |

| TCI America | B0206 | >99.0% | HPLC (T) | C₁₃H₁₇NO₃ | 235.28 | 17966-67-5 |

| Lab Pro Inc | B0206-10G | Min. 99.0% | HPLC (T) | C₁₃H₁₇NO₃ | 235.28 | 17966-67-5 |

| Appchem | AJ70982 | Not Specified | Not Specified | C₁₃H₁₇NO₃ | 235.2790 | 17966-67-5 |

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to request a certificate of analysis for lot-specific data.

Purity and Analytical Methodologies

The standard for high-purity this compound in research and development is typically ≥99%. The most common analytical technique for determining the purity of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. While specific protocols are proprietary to each supplier, a general methodology can be outlined.

Representative Experimental Protocol: Purity Determination of this compound by RP-HPLC

This protocol is a representative example for the quality control of this compound and may require optimization.

1. Objective: To determine the purity of a this compound sample by RP-HPLC and to identify and quantify any impurities.

2. Materials and Reagents:

-

This compound sample

-

HPLC grade acetonitrile (B52724) (ACN)

-

HPLC grade water

-

Trifluoroacetic acid (TFA) or Formic acid

-

Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

4. Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

5. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution.

6. Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

-

Inject a blank (diluent) to ensure a clean baseline.

-

Inject the standard solution to determine the retention time of this compound.

-

Inject the sample solution.

-

After the run, integrate the peaks in the chromatogram.

7. Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualizing Key Processes and Relationships

To better illustrate the context of sourcing and quality control for this compound, the following diagrams are provided.

Caption: Supply chain for this compound from raw materials to the researcher.

Caption: A typical workflow for the quality control analysis of this compound.

Caption: Relationship between this compound purity and its primary applications.

Methodological & Application

Application Note: Development of a Robust Enzymatic Assay for Protease Activity Using Benzoyl-DL-leucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the development and protocol for a continuous enzymatic assay utilizing Benzoyl-DL-leucine as a substrate to monitor the activity of proteases, specifically Leucine (B10760876) Aminopeptidase (B13392206) (LAP). Two distinct spectrophotometric methods are presented: a direct UV assay monitoring substrate depletion and a colorimetric assay for the detection of product formation. These assays provide a robust and adaptable platform for enzyme characterization and high-throughput screening of potential protease inhibitors, crucial for drug discovery and development.

Introduction

Proteases play a pivotal role in numerous physiological and pathological processes, making them significant targets for therapeutic intervention. Leucine aminopeptidases (LAPs), a class of exopeptidases, are involved in protein degradation and maturation.[1] Their activity is implicated in various diseases, including cancer, highlighting the need for reliable methods to screen for LAP inhibitors.[2] this compound is a synthetic substrate that can be effectively hydrolyzed by LAPs and other proteases, offering a valuable tool for assessing their enzymatic activity. This document provides detailed protocols for both direct and indirect measurement of protease activity using this substrate, alongside representative kinetic data for a similar substrate, L-leucine-p-nitroanilide.

Materials and Methods

Enzyme and Reagents

-

Leucine Aminopeptidase (LAP) from porcine kidney (e.g., Sigma-Aldrich)

-

This compound (Substrate)

-

Tris-HCl Buffer (50 mM, pH 8.5)

-

Manganese Chloride (MnCl₂) (2.5 mM) or Magnesium Chloride (MgCl₂) (12.5 mM)

-

Dimethyl Sulfoxide (DMSO)

-

For Colorimetric Assay:

-

4-Aminoantipyrine (4-AAP)

-

Potassium ferricyanide

-

-

96-well UV-transparent microplates or quartz cuvettes

-

Spectrophotometer or microplate reader

Experimental Workflows

Two primary workflows for the enzymatic assay are described below.

Caption: Experimental workflows for the direct UV and colorimetric enzymatic assays.

Protocols

Protocol 1: Direct UV Spectrophotometric Assay

This method is based on the principle of monitoring the decrease in absorbance at 238 nm as the peptide bond in this compound is hydrolyzed.[3]

-

Enzyme Activation: Prior to the assay, activate the Leucine Aminopeptidase by incubating it in 50 mM Tris-HCl buffer (pH 8.5) containing 2.5 mM MnCl₂ for 2 hours at 37°C.

-

Reaction Mixture Preparation: In a UV-transparent 96-well plate or quartz cuvette, prepare the reaction mixture with the following components:

-

180 µL of 50 mM Tris-HCl buffer (pH 8.5) with 2.5 mM MnCl₂.

-

10 µL of activated Leucine Aminopeptidase solution (final concentration to be optimized, typically in the range of 0.1-1.0 U/mL).

-

-

Temperature Equilibration: Incubate the plate/cuvette at 25°C for 5 minutes to ensure temperature equilibrium.

-

Reaction Initiation: Start the reaction by adding 10 µL of this compound stock solution (dissolved in a minimal amount of DMSO and diluted in buffer) to achieve the desired final concentration (e.g., 0.1-5 mM).

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 238 nm every 30 seconds for 10-15 minutes using a spectrophotometer. The rate of reaction is determined from the linear portion of the curve.

Protocol 2: Colorimetric Assay for Product Formation

This protocol is an adaptation of assays for similar substrates where the product of the enzymatic reaction is quantified using a colorimetric reagent. The hydrolysis of this compound yields benzoic acid and DL-leucine. The liberated amino acid can be detected.

-

Enzyme Activation: Activate the Leucine Aminopeptidase as described in Protocol 1.

-

Reaction Setup: In a standard 96-well microplate, combine:

-

160 µL of 50 mM Tris-HCl buffer (pH 8.5) with 2.5 mM MnCl₂.

-

20 µL of this compound stock solution.

-

20 µL of activated Leucine Aminopeptidase solution.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Color Development: Stop the reaction and initiate color development by adding:

-

50 µL of 0.5% (w/v) 4-Aminoantipyrine.

-

50 µL of 0.5% (w/v) Potassium ferricyanide.

-

-

Absorbance Measurement: After a 10-minute incubation at room temperature for color development, measure the absorbance at approximately 500 nm. The intensity of the color is proportional to the amount of DL-leucine produced. A standard curve using known concentrations of L-leucine should be prepared to quantify the enzyme activity.

Data Presentation

The following table summarizes representative kinetic parameters for Leucine Aminopeptidase with a structurally similar substrate, L-leucine-p-nitroanilide. These values can serve as a benchmark when determining the kinetics of this compound hydrolysis.

| Enzyme Source | Substrate | K_m (mM) | V_max (nmol/min/mg) | Optimal pH | Activator |

| Haemaphysalis longicornis (recombinant) | L-leucyl-p-nitroanilide | 0.19 ± 0.011 | 157.2 ± 3.17 | 8.0 | Mn²⁺ |

| Burkholderia pseudomallei | L-leucine-p-nitroanilide | - | - | 9.0 | Mg²⁺, Ca²⁺ |

Note: Data for L-leucine-p-nitroanilide is presented as a reference.[2][4] Kinetic parameters for this compound should be determined experimentally.

Application in Drug Discovery: Protease Inhibitor Screening

These enzymatic assays are highly suitable for high-throughput screening (HTS) of protease inhibitors. The following workflow outlines a typical screening process.

Caption: A generalized workflow for screening protease inhibitors.

The percentage of inhibition can be calculated using the following formula:

% Inhibition = [ (Activity_ {negative control} - Activity_ {test compound}) / Activity_ {negative control} ] x 100

Compounds showing significant inhibition are selected as "hits" for further validation, including the determination of their half-maximal inhibitory concentration (IC₅₀).

Conclusion

The enzymatic assays described in this application note, using this compound as a substrate, offer versatile and reliable methods for characterizing protease activity and for screening potential inhibitors. The direct UV assay is suitable for continuous monitoring of enzyme kinetics, while the colorimetric assay provides a robust endpoint measurement for high-throughput applications. These protocols can be readily adapted for various research and drug discovery purposes, contributing to the advancement of novel therapeutics targeting proteases.

References

- 1. Leucine Aminopeptidase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 2. Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leucine Aminopeptidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 4. Identification and characterisation of a leucine aminopeptidase from the hard tick Haemaphysalis longicornis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the HPLC Analysis and Purification of Benzoyl-DL-leucine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination and preparative purification of the enantiomers of Benzoyl-DL-leucine using High-Performance Liquid Chromatography (HPLC).

Analytical Method for Chiral Separation of this compound

The successful chiral separation of this compound can be achieved using various chiral stationary phases. Below are protocols for three different CHIRALPAK® columns, offering flexibility in method development.

Sample Preparation

A general procedure for sample preparation is as follows:

-